5-Amino-1-ethyl-1h-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position, an ethyl group at the 1-position, and a carboxamide group at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as covalent binding, competitive inhibition, or allosteric modulation .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles, undergo metabolism in the liver, and are excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the fibroblast growth factor receptors (FGFRs), where it acts as a covalent inhibitor . This interaction is crucial in inhibiting the aberrant activation of FGFRs, which is implicated in various cancers. The compound binds irreversibly to FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant, demonstrating its potential as an anticancer agent .
Cellular Effects
This compound has profound effects on different cell types and cellular processes. It significantly suppresses the proliferation of cancer cells, including NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . The compound influences cell signaling pathways by inhibiting FGFRs, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its covalent binding to FGFRs. This binding inhibits the kinase activity of FGFRs, preventing the phosphorylation of downstream signaling molecules . The compound’s structure allows it to form a covalent bond with the cysteine residue in the ATP-binding pocket of FGFRs, leading to irreversible inhibition . This mechanism is crucial for its anticancer activity, as it effectively blocks the signaling pathways that promote cancer cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs for several weeks, but prolonged exposure can lead to reduced efficacy as the compound degrades . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant changes in its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and gastrointestinal disturbances have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The compound’s metabolism can affect its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFRs . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells . Its subcellular localization is crucial for its activity, as it needs to reach the FGFRs located in these compartments to exert its inhibitory effects . The compound’s localization is facilitated by its ability to diffuse across cell membranes and its interactions with specific targeting signals and post-translational modifications . These factors ensure that the compound reaches its target sites within the cells, maximizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Another approach includes the use of substituted hydrazines and acetylenic ketones in the presence of catalysts such as alumina-silica-supported manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and environmentally friendly. These methods often utilize green solvents and recyclable catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 1-position influences its lipophilicity and interaction with biological targets, differentiating it from its methyl and phenyl analogs .
Properties
IUPAC Name |
5-amino-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJKLZIXFHNLHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145864-65-9 |
Source
|
Record name | 5-amino-1-ethyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.